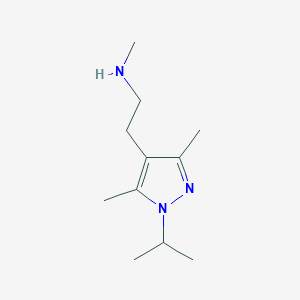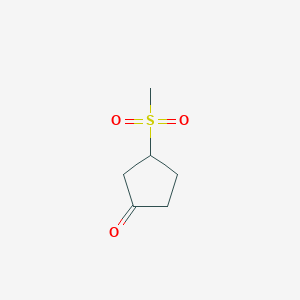
2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound with a complex structure that includes a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: This compound shares a similar pyrazole structure but differs in the side chain attached to the pyrazole ring.
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)acetamide: Another related compound with a different functional group attached to the pyrazole ring.
Uniqueness
What sets 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H21N3/c1-8(2)14-10(4)11(6-7-12-5)9(3)13-14/h8,12H,6-7H2,1-5H3 |
Clé InChI |
JHQBEXXZHDJQHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C)C)C)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)


![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)


